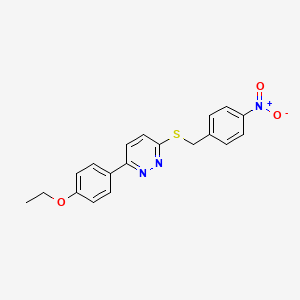

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethoxyphenyl group at position 3 and a nitrobenzylthio group at position 6, making it a unique and potentially useful molecule in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acylating agent.

Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group can be attached through a nucleophilic substitution reaction, where a thiol group reacts with a nitrobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

Oxidation: Conversion of the ethoxy group to a carboxylic acid group.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The pyridazine family includes the compound 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine, which is recognized for its potential biological activities. Research indicates that this compound has significant antimicrobial activity and has demonstrated effectiveness against various pathogens.

While specific comprehensive data tables and case studies focusing solely on the applications of this compound are not available within the provided search results, research on related compounds can provide insight into potential applications.

Thiazole-pyridazine hybrids

- Anticonvulsant Properties Several studies highlight the anticonvulsant properties of thiazole-pyridazine hybrids . For instance, a derivative called 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide showed high activity in electroshock and chemo-shock seizure tests .

- Antitumor Activity Thiazole-pyridine hybrids have been screened for antitumor activity against various cancer cell lines, including PC3, MCF-7, Hep-2, and HepG2 . One hybrid, containing an electron-withdrawing chlorine group, demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil . Another compound, containing 3,4-dichloro phenyl, exhibited excellent growth-inhibitory effects on various cell lines .

- Other Activities Thiazoles have demonstrated anticonvulsant activity, likely due to the electron-withdrawing group attached to the para position of the phenyl ring .

Mecanismo De Acción

The mechanism of action of 3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Ethoxyphenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone: Similar structure but with a quinazolinone core instead of a pyridazine core.

3-(4-(4-Ethoxyphenyl)-5-((4-nitrobenzyl)sulfanyl)-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a triazole ring instead of a pyridazine ring.

Uniqueness

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to its specific combination of functional groups and the pyridazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-(4-Ethoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a compound belonging to the pyridazine family, recognized for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyridazine ring substituted with an ethoxyphenyl group and a nitrobenzylthio group. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridazine Core : This is achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the Ethoxyphenyl Group : This can be done via Friedel-Crafts acylation using ethoxybenzene.

- Attachment of the Nitrobenzylthio Group : A nucleophilic substitution reaction is used, where a thiol reacts with a nitrobenzyl halide under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values, indicating its potential as an antimicrobial agent. For instance, derivatives with similar structures have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

| Escherichia coli | Varies |

| Candida albicans | Varies |

Anticancer Activity

The compound's anticancer potential has also been explored. Studies suggest that it may interact with cellular components leading to cytotoxic effects on cancer cells. The nitro group in the structure can undergo bioreduction to form reactive intermediates that may enhance its anticancer activity by inducing apoptosis in cancer cell lines .

The mechanism of action for this compound involves interactions at the molecular level with biological targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It may modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyridazine derivatives similar to this compound:

- Antimicrobial Evaluation : A study evaluated various pyridazine derivatives for their antimicrobial efficacy, finding that compounds with thioether functionalities exhibited enhanced activity against resistant strains .

- Anticancer Studies : Research on related compounds has shown that modifications on the pyridazine ring can significantly alter their cytotoxicity against different cancer cell lines, indicating the importance of structural variations in enhancing therapeutic effects .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-2-25-17-9-5-15(6-10-17)18-11-12-19(21-20-18)26-13-14-3-7-16(8-4-14)22(23)24/h3-12H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAIDZXCEPFPLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.